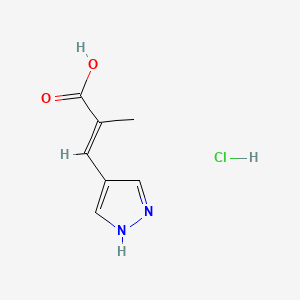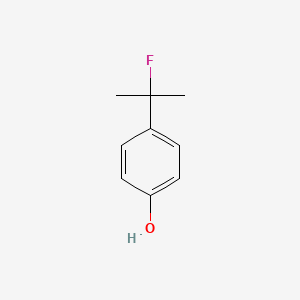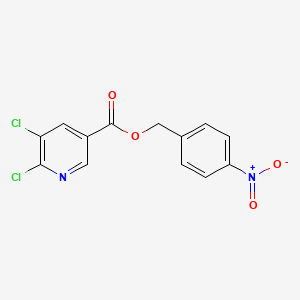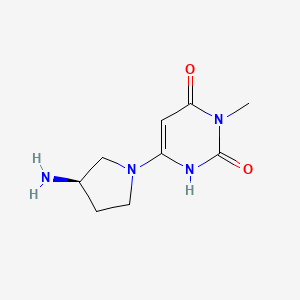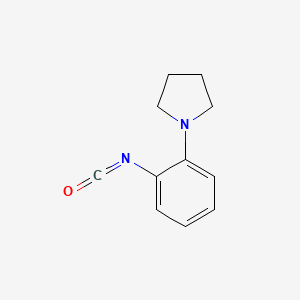
1-(2-Isocyanatophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
Preparation Methods
The synthesis of 1-(2-Isocyanatophenyl)pyrrolidine typically involves the reaction of 2-aminophenylpyrrolidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
1-(2-Isocyanatophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.
Industry: The compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatophenyl)pyrrolidine involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
1-(2-Isocyanatophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidinones: These compounds feature a similar pyrrolidine ring but with different functional groups, such as carbonyl or hydroxyl groups.
Phenylisocyanates: These compounds have an isocyanate group attached to a phenyl ring but lack the pyrrolidine moiety.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different substituents can be compared in terms of their reactivity, stability, and applications. The uniqueness of this compound lies in the combination of the pyrrolidine ring and the isocyanate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
WQMVGHRHLQILJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


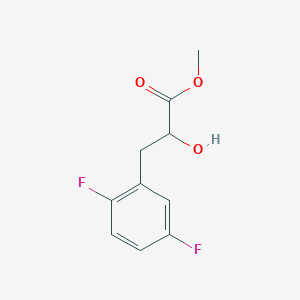
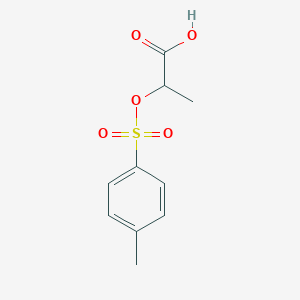
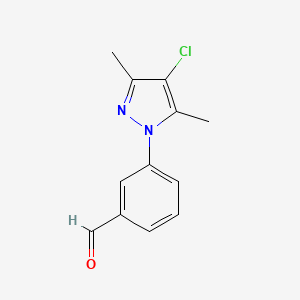
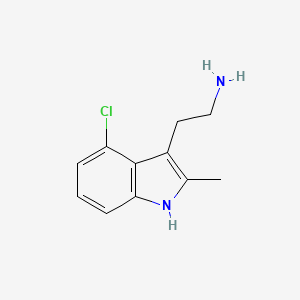


![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)


